4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione
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Overview
Description
4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione is a complex organic compound with a molecular formula of C15H23NO4 This compound is known for its unique structure, which includes a piperidine ring and a cyclohexyl group with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione typically involves multiple steps. One common method includes the reaction of 3,5-dimethyl-2,6-dioxocyclohexanone with piperidine-2,6-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Advanced purification techniques such as chromatography may be employed to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Cycloheximide: A compound with a similar piperidine-2,6-dione structure, known for its antibiotic properties.
2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester: Another related compound with similar functional groups.
Uniqueness
4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-[2-(3,5-dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-7-3-8(2)15(21)13(14(7)20)10(17)4-9-5-11(18)16-12(19)6-9/h7-9,13H,3-6H2,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVJIIFHRADPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C(C1=O)C(=O)CC2CC(=O)NC(=O)C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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